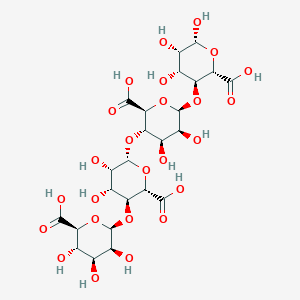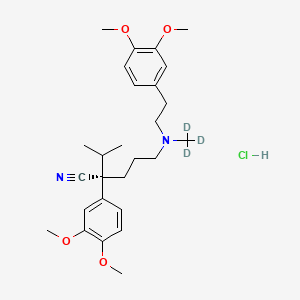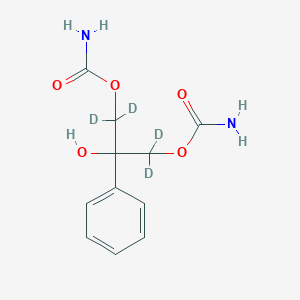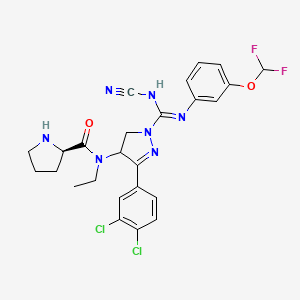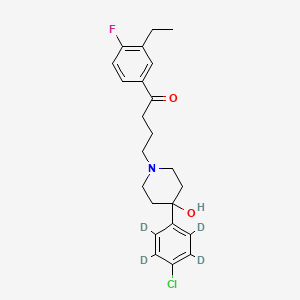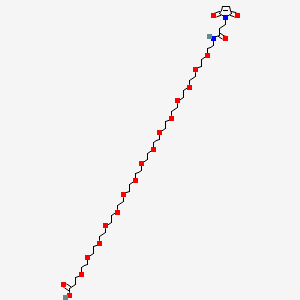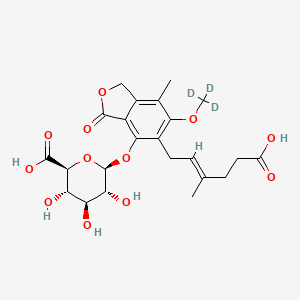
Mycophenolic acid glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolic acid glucuronide-d3 is a deuterium-labeled derivative of mycophenolic acid glucuronide. Mycophenolic acid is an immunosuppressant drug widely used to prevent organ transplant rejection. The glucuronide form, mycophenolic acid glucuronide, is a major metabolite of mycophenolic acid. The deuterium labeling in this compound is used for analytical purposes, particularly in mass spectrometry, to differentiate it from the non-labeled compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid glucuronide-d3 involves the glucuronidation of mycophenolic acid. This process typically uses uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by chemical or enzymatic glucuronidation. The deuterium labeling is introduced during the synthesis of the glucuronide moiety .
Análisis De Reacciones Químicas
Types of Reactions
Mycophenolic acid glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can convert the compound to reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Mycophenolic acid glucuronide-d3 is extensively used in scientific research, particularly in the following fields:
Mecanismo De Acción
Mycophenolic acid glucuronide-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are essential for the immune response . The glucuronide form is primarily inactive but serves as a marker for the metabolism of mycophenolic acid .
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic acid: The parent compound, used as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.
Mycophenolic acid acyl glucuronide: Another metabolite with pharmacological activity
Uniqueness
Mycophenolic acid glucuronide-d3 is unique due to its deuterium labeling, which allows for precise analytical measurements in research and clinical settings. This labeling distinguishes it from other similar compounds and enhances its utility in mass spectrometry .
Propiedades
Fórmula molecular |
C23H28O12 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3 |
Clave InChI |
BYFGTSAYQQIUCN-FPXLKDJASA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



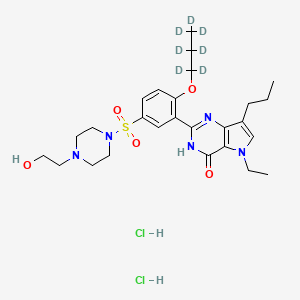
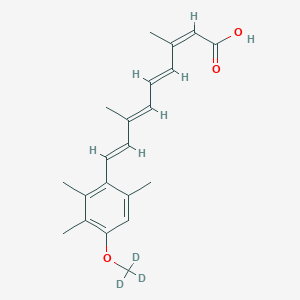
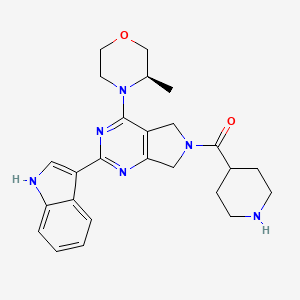

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
